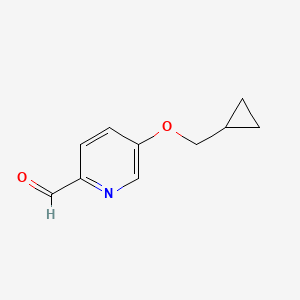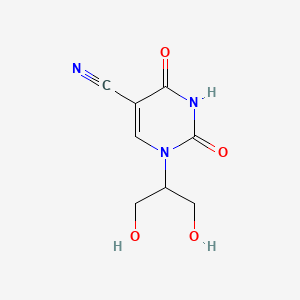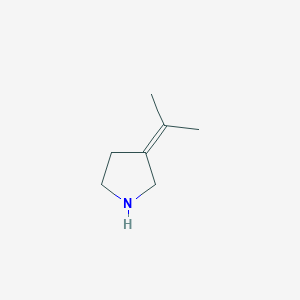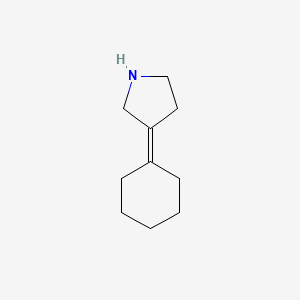
3-Cyclohexylidenepyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives like 3-Cyclohexylidenepyrrolidine often involves reactions of azomethine ylides and related 1,3-dipoles . Formal [3 + 2] cycloadditions between imines and donor-acceptor cyclopropanes are also utilized . Photoredox catalysis has been used to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
3-Cyclohexylidenepyrrolidine contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are often centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Applications De Recherche Scientifique
Synthesis Methods
- Synthesis of 3-Arylidenepyrrolidines : Research has detailed various methods for synthesizing 3-arylidenepyrrolidines, a class that includes 3-Cyclohexylidenepyrrolidine. These methods encompass modifications of the 1-pyrroline (pyrrolidine) ring, along with intramolecular and intermolecular cyclization of unsaturated acyclic precursors (Смолобочкин & Газизов, 2019).
Chemical Reactions
- 1,3-Dipolar Cycloaddition Reaction : The compound undergoes regioselective 1,3-dipolar cycloaddition reactions with N-metalated azomethine ylides, leading to the formation of spiropyrrolidine derivatives (Subramaniyan & Raghunathan, 2001).
- Decarboxylation Catalyst : 2-Cyclohexen-1-one, structurally related to 3-Cyclohexylidenepyrrolidine, has been utilized as a catalyst in the decarboxylation of α-amino acids, affirming its role in facilitating significant chemical transformations (Hashimoto et al., 1986).
Structural Studies
- Tautomer Studies of 3-Acylpyrrolidine-2,4-diones : Research into the structure and tautomer constitution of 3-acylpyrrolidine-2,4-diones, related to 3-Cyclohexylidenepyrrolidine, has been conducted. This includes studying bioactive compounds like α-cyclopiazonic acid and tenuazonic acid (Nolte et al., 1980).
Application in Drug Synthesis
- Synthesis of Antidiabetic Compounds : The compound has been used in synthesizing novel dispiropyrrolidines with potential antidiabetic activity. This was achieved through cycloaddition reactions involving 5-arylidene-1,3-thiazolidine-2,4-dione derivatives (Murugan et al., 2009).
Advanced Chemical Synthesis
- Cyclometalation Reactions : The compound, in its variant forms like 2,5-diphenylpyrrolidine, has been involved in cyclometalation reactions with transition metals, indicating its utility in complex organometallic syntheses (Barloy et al., 2011).
Antimicrobial and Antiproliferative Activities
- Antimicrobial and Antiproliferative Agents : Research has explored the synthesis of highly functionalized spiropyrrolidine-oxindoles, demonstrating significant antimicrobial activity. This indicates potential applications of 3-Cyclohexylidenepyrrolidine in the development of new antimicrobial and antiproliferative agents (Kathirvelan et al., 2015).
Hydrophobic Interactions in Proteins
- Model for Protein Interactions : N-cyclohexyl-2-pyrrolidone, related to 3-Cyclohexylidenepyrrolidine, serves as a model for studying hydrophobic interactions in proteins, crucial for understanding protein structure and function (Lawson et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclohexylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNJMRXMAQUVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylidenepyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



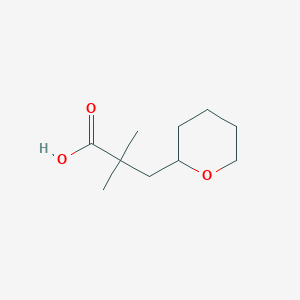

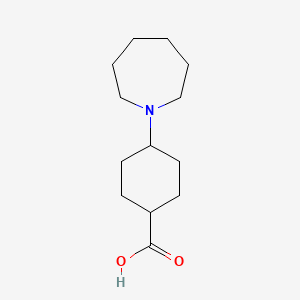
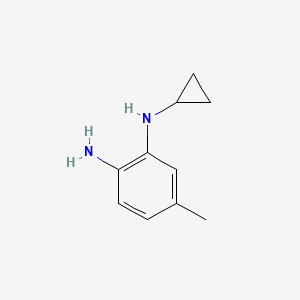
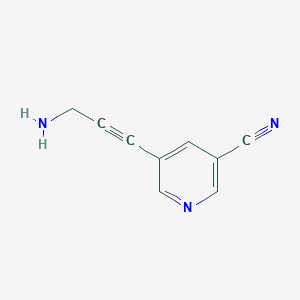

![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)
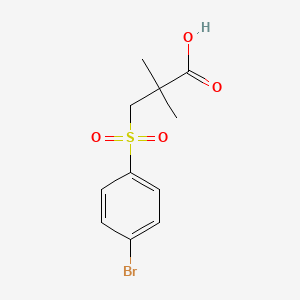
![Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-](/img/structure/B1470520.png)
